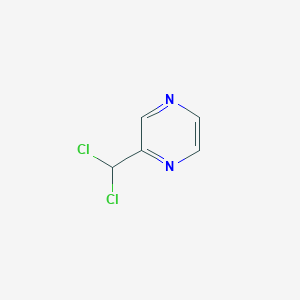
6-Cyclopropylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclopropylquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The cyclopropyl group attached to the quinazoline core enhances its chemical properties, making it a compound of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 6-Cyclopropylquinazoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminobenzonitrile with cyclopropylamine in the presence of a suitable catalyst can yield this compound. Industrial production methods often employ transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to achieve high yields and purity .
Chemical Reactions Analysis
6-Cyclopropylquinazoline undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include transition metal catalysts, acidic or basic conditions, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Cyclopropylquinazoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Cyclopropylquinazoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, in anticancer research, it may inhibit kinases involved in cell proliferation .
Comparison with Similar Compounds
6-Cyclopropylquinazoline can be compared with other quinazoline derivatives, such as:
6-Propylbenzo[4,5]imidazo[1,2-c]quinazoline: Known for its potent antimicrobial activity.
2-Methyl-6-propylbenzo[4,5]imidazo[1,2-c]quinazoline: Exhibits significant anticancer properties.
6-Bromo quinazoline derivatives: These compounds are studied for their cytotoxic effects against cancer cells.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H10N2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
6-cyclopropylquinazoline |
InChI |
InChI=1S/C11H10N2/c1-2-8(1)9-3-4-11-10(5-9)6-12-7-13-11/h3-8H,1-2H2 |
InChI Key |
CYWOCRKJCVOSGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3=CN=CN=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



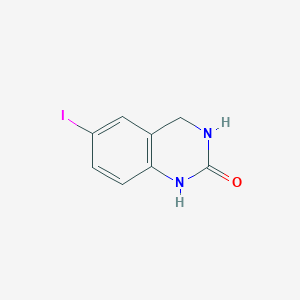

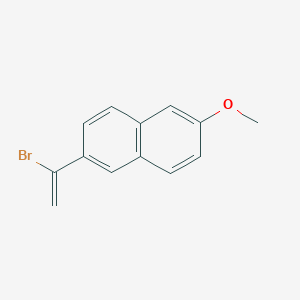
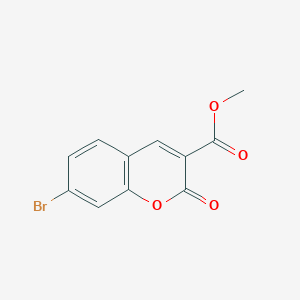
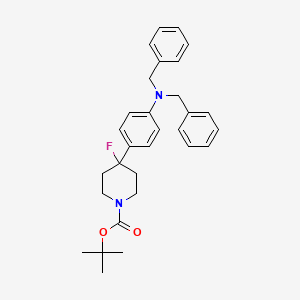
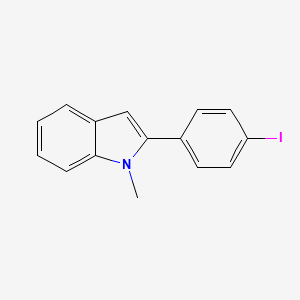
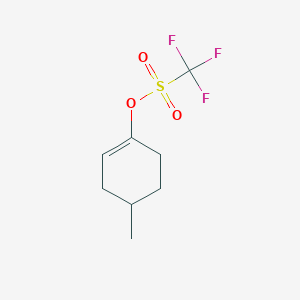
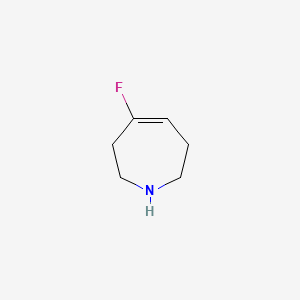

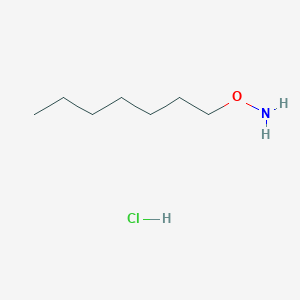
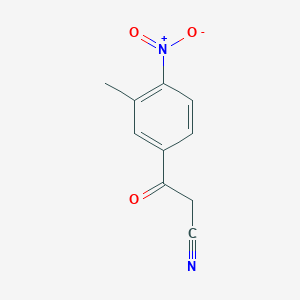
![5-[(Chloromethoxy)methyl]benzo[d][1,3]dioxole](/img/structure/B13701982.png)
